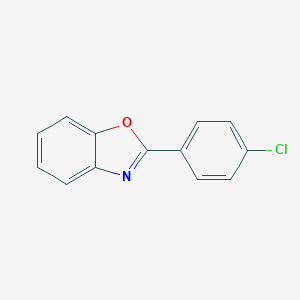

2-(4-Chlorophenyl)-1,3-benzoxazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMAGNRMERGORC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150653 | |

| Record name | Benzoxazole, 2-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141-35-1 | |

| Record name | 2-(4-Chlorophenyl)benzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1141-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)benzoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-CHLOROPHENYL)BENZOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWX8HK6VVA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies and Chemical Transformations of 2 4 Chlorophenyl 1,3 Benzoxazole

Classical and Modern Synthetic Approaches to Benzoxazoles

The construction of the benzoxazole (B165842) framework, and specifically 2-aryl substituted benzoxazoles like 2-(4-chlorophenyl)-1,3-benzoxazole, has been a subject of extensive research. These approaches can be broadly categorized into several key strategies, including condensation reactions, oxidative couplings, and electrophilic activation methods.

Condensation and Cyclization Reactions of 2-Aminophenols with Aldehydes and Carboxylic Acids

A cornerstone of benzoxazole synthesis is the condensation reaction between 2-aminophenols and carbonyl compounds, such as aldehydes or carboxylic acids, followed by a cyclization step. beilstein-journals.org In the context of synthesizing this compound, this typically involves the reaction of a 2-aminophenol (B121084) with 4-chlorobenzaldehyde (B46862) or 4-chlorobenzoic acid. The initial reaction forms a Schiff base intermediate (in the case of an aldehyde) or an amide intermediate (with a carboxylic acid), which then undergoes intramolecular cyclodehydration to yield the final benzoxazole product.

The reaction of 2-aminophenol with 4-chlorobenzaldehyde is a common route. The electron-withdrawing nature of the chlorine atom on the benzaldehyde (B42025) can enhance the reactivity of the carbonyl group, facilitating the initial condensation step. nih.gov Various catalysts and reaction conditions have been explored to optimize the yield and efficiency of this transformation.

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Yield | Reference |

| 2-Aminophenol | 4-Chlorobenzaldehyde | This compound | LAIL@MNP, Sonication, 70°C | 82% | nih.gov |

| 2-Amino-4-chlorophenol | Benzaldehyde | 5-Chloro-2-phenylbenzoxazole | [CholineCl][oxalic acid], Microwave | 99% conversion | mdpi.com |

| 2-Aminophenol | 4-Chlorobenzaldehyde | This compound | BAIL gel, 130°C, Solvent-free | 88% | acs.org |

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzoxazoles to develop more environmentally benign methods. ijpbs.com These approaches focus on the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions. For the synthesis of this compound, green methods often employ catalysts that can be easily separated and recycled, and may utilize alternative energy sources like microwave or ultrasound to accelerate the reaction. ijpbs.comnih.gov

One notable green approach involves the use of an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles (LAIL@MNP) as a catalyst. nih.gov This magnetic ionic liquid facilitates the synthesis of benzoxazoles under solvent-free sonication, offering advantages such as faster reaction times (around 30 minutes) and high product yields (up to 90%). nih.gov The catalyst can be easily recovered using an external magnet and reused for several cycles with only a slight decrease in its catalytic activity. nih.gov Another green method utilizes a Brønsted acidic ionic liquid gel (BAIL gel) under solvent-free conditions, providing high yields and allowing for catalyst recycling. acs.org

Metal catalysts and nanocatalysts play a crucial role in modern organic synthesis, offering high efficiency and selectivity for the formation of benzoxazoles. Copper-based catalysts, in particular, have been widely explored. For instance, copper nanoparticles have been used to catalyze the one-pot synthesis of 2-aryl benzoxazoles from o-bromoanilines and acyl chlorides. ijpbs.com

Nanocatalysts, with their high surface area-to-volume ratio, often exhibit enhanced catalytic activity. A non-leaching heterogeneous nanocatalyst, Cu(II)-DiAmSar/SBA-15, has been successfully employed for the synthesis of 2-aryl benzoxazoles under solvent-free conditions. ijpbs.com Similarly, recyclable ZnO nanoparticles have been utilized in a solvent-free ball-milling strategy for the synthesis of these compounds. ijpbs.com The use of magnetic nanoparticles, such as those supporting ionic liquids, further simplifies catalyst recovery and reuse. nih.govfrontiersin.org Iron(II) bromide has also been shown to be an effective catalyst for the oxidative coupling of benzylamines with 2-aminophenols to produce a variety of substituted 1,3-benzazoles. rsc.org

| Catalyst | Reactants | Product | Conditions | Key Features | Reference |

| LAIL@MNP | 2-Aminophenol, Aldehydes | 2-Substituted Benzoxazoles | Sonication, 70°C, 30 min | Green, solvent-free, reusable magnetic catalyst | nih.govnih.gov |

| Cu(II)-DiAmSar/SBA-15 | 2-Aminophenol, Aldehydes | 2-Aryl Benzoxazoles | Solvent-free | Heterogeneous, non-leaching nanocatalyst | ijpbs.com |

| ZnO-NPs | 2-Aminophenol, Aldehydes | 2-Aryl Benzoxazoles | Ball-milling | Solvent-free, recyclable nanocatalyst | ijpbs.com |

| FeBr2 | Benzylamines, 2-Aminophenols | 2-Substituted Benzazoles | O2 atmosphere | Economical, practical, uses molecular oxygen as oxidant | rsc.org |

To enhance reaction rates and often improve yields, alternative energy sources like microwave irradiation and ultrasound have been successfully applied to the synthesis of benzoxazoles. mdpi.comsciforum.net These techniques can significantly reduce reaction times compared to conventional heating methods. sciforum.net

Microwave-assisted synthesis has been shown to be a rapid and efficient method for producing benzoxazoles. mdpi.comerdogan.edu.tr For example, the cyclization of 2-aminophenols and benzaldehydes can be effectively catalyzed by a deep eutectic solvent, [CholineCl][oxalic acid], under microwave irradiation, leading to good to excellent conversions and selectivities. mdpi.com This method is considered environmentally benign. mdpi.com

Ultrasound-assisted synthesis, or sonochemistry, is another green chemistry tool that promotes chemical reactions through acoustic cavitation. sciforum.net This technique has been used for the synthesis of 2-substituted benzoxazoles via a coupling/cyclization reaction catalyzed by a magnetic ionic liquid under solvent-free conditions, resulting in high yields in a short reaction time. nih.gov The use of ultrasound can lead to enhanced mass transfer and accelerated reaction rates at room temperature, thus saving time and energy. sciforum.net

Oxidative Coupling Reactions

Oxidative coupling reactions provide an alternative pathway to benzoxazoles. These methods often involve the formation of a key intermediate, such as a Schiff base from the condensation of a 2-aminophenol and an aldehyde, which is then subjected to an oxidant to induce intramolecular cyclization. ijpbs.com Various oxidizing agents have been employed for this purpose, including lead tetraacetate and Dess-Martin periodinane. ijpbs.com

More recently, metal-catalyzed aerobic oxidative coupling reactions have gained attention as they utilize molecular oxygen as a green and readily available oxidant. rsc.orgnih.gov For example, an iron(II) bromide-catalyzed oxidative coupling of benzylamines with 2-aminophenols using molecular oxygen as the sole oxidant has been developed for the synthesis of 1,3-benzazole compounds. rsc.org This method is practical, economical, and tolerates a wide range of functional groups. rsc.org

Triflic Anhydride (B1165640) (Tf₂O)-Promoted Electrophilic Activation

A more recent and highly efficient method for the synthesis of 2-substituted benzoxazoles involves the use of triflic anhydride (Tf₂O) to promote the electrophilic activation of tertiary amides. nih.gov This approach allows for the reaction of tertiary amides with 2-aminophenols to form benzoxazoles under mild conditions. nih.gov

The proposed mechanism involves the activation of the amide carbonyl group by triflic anhydride in the presence of a base like 2-fluoropyridine, forming a highly reactive amidinium salt intermediate. nih.gov The amino group of the 2-aminophenol then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by an intramolecular cyclization and subsequent elimination to yield the final 2-substituted benzoxazole product. nih.gov This cascade reaction is versatile and allows for the synthesis of a wide array of functionalized benzoxazole derivatives. nih.gov

Synthesis of Derivatives and Analogues of this compound

The generation of a library of compounds based on the this compound scaffold is achieved through targeted synthetic modifications. These modifications are crucial for fine-tuning the physicochemical and biological properties of the parent compound.

The benzoxazole ring system offers several positions for structural diversification. A common approach involves introducing substituents onto the benzene (B151609) ring of the benzoxazole core. For instance, a series of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles has been synthesized to explore their potential as antiviral agents. nih.gov One notable modification involves the synthesis of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives. This is achieved by first preparing 5-amino-2-(4-chlorobenzyl)-benzo[d]oxazole, which is then acetylated with chloropropionyl chloride. The resulting intermediate is subsequently reacted with various secondary amines or heterocyclic compounds to yield the final products. nih.gov

Another strategy focuses on the synthesis of 2-mercaptobenzoxazole (B50546) derivatives, which can then be further functionalized. For example, benzoxazole-2-yl-mercapto-acetic acid has been synthesized and characterized. nih.gov Furthermore, the introduction of different functional groups at the 5- and 7-positions of the benzoxazole moiety has been shown to be beneficial for certain biological activities. nih.gov The synthesis of these derivatives often starts from the appropriately substituted 2-aminophenol, which is then condensed with 4-chlorobenzoic acid or its derivatives.

A variety of catalytic systems have been developed to facilitate the synthesis of these benzoxazole derivatives. These include the use of polyphosphoric acid, which is a common reagent for promoting the condensation and cyclization of 2-aminophenols with carboxylic acids. researchgate.net

Modifications to the 4-chlorophenyl group of this compound can significantly influence the compound's properties. The electronic nature of the substituents on this phenyl ring plays a critical role. The synthesis of analogues with different substituents at the para position of the phenyl ring allows for a systematic study of these effects.

For example, the synthesis of 2-arylbenzoxazoles with various substituents on the phenyl ring is often accomplished by reacting a 2-aminophenol with a corresponding substituted benzoic acid or benzaldehyde. The nature of the substituent on the aromatic aldehyde, whether it is electron-donating or electron-withdrawing, can affect the reaction yield and conditions.

Characterization Techniques in Synthetic Chemistry

The unambiguous identification of newly synthesized derivatives of this compound is paramount. A combination of spectroscopic and analytical methods is employed for this purpose.

Spectroscopic Analysis (NMR, IR, and Mass Spectrometry)

Spectroscopic techniques provide detailed information about the molecular structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the structure of organic molecules. The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the precise assignment of the atoms within the molecule. For example, in a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives, the methylene (B1212753) protons of the —NHCOCH₂CH₂— group were observed as a triplet between 2.3 and 3.4 ppm, confirming the successful synthesis. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands in the IR spectrum correspond to the vibrational frequencies of specific bonds. For instance, the IR spectra of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, which share a similar amide linkage, show characteristic NH and C=O stretching bands. mdpi.com For benzoxazole derivatives, characteristic bands for the C=N and C-O-C stretching vibrations are typically observed. In a series of 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole derivatives, the presence of NH and C=O groups was confirmed by stretching bands in the ranges of 3181–3412 cm⁻¹ and 1644–1688 cm⁻¹, respectively. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity. The molecular ion peak ([M]⁺) or pseudomolecular ion peaks (e.g., [M+H]⁺) are crucial for determining the molecular mass. The fragmentation pattern can also provide valuable structural information. For instance, the mass spectrum of 2-(2'-hydroxyphenyl) benzoxazole derivatives exhibits the expected molecular ion peak, confirming their molar mass. scielo.br

Spectroscopic Data for Selected this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec. (m/z) |

|---|---|---|---|---|

| N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-(piperidin-1-yl)propanamide | 7.20-6.90 (aromatic), 4.25 (benzylic CH₂), 3.4-2.3 (aliphatic CH₂) | Not specified | 3420-3350 (N-H), 1685-1655 (C=O) | Not specified |

| Benzoxazole-2-yl-mercapto-acetic acid | 11.60 (s, 1H, COOH), 7.32-7.06 (m, 4H, Ar-H), 7.08-7.06 (m, 2H, CH₂) | Not specified | 3356 (COOH), 2982 (Ar-CH), 1641 (C=N), 1076 (C-O), 760 (C-S) | Not specified |

| 4-(Benzoxazol-2-yl)phenyl 3-((3-chloro-1,4-naphthoquinon-2-yl)amino)phenyl sulfate | 8.35 (d, 2H), 8.15 (d, 1H), 8.11 (d, 1H), 7.79-7.01 (m, aromatic & NH) | Not specified | Not specified | Not specified |

Elemental Analysis

Elemental analysis is a crucial technique used to determine the elemental composition of a pure compound. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. For example, the elemental analysis of benzoxazole-2-yl-mercapto-formic acid was reported as: Calculated for C₈H₅NO₃S (%): C, 49.23; H, 2.56; N, 7.17; S, 16.41. Found: (%): C, 49.57; H, 2.78; N, 7.36; S, 16.68. nih.gov

Elemental Analysis Data for Selected Benzoxazole Derivatives

| Compound | Molecular Formula | Calculated (%) | Found (%) |

|---|---|---|---|

| Benzoxazole-2-yl-mercapto-formic acid | C₈H₅NO₃S | C: 49.23, H: 2.56, N: 7.17 | C: 49.57, H: 2.78, N: 7.36 |

| Benzoxazole-2-yl-mercapto-acetic acid | C₉H₇NO₃S | C: 51.67, H: 3.34, N: 6.69 | C: 52.02, H: 3.51, N: 6.97 |

| N-(1-phenyl-3-methyl-1-oxobutan-2-yl)-4-[(4-bromophenyl)sulfonyl]benzamide | C₂₇H₂₅BrN₂O₄S | C: 58.81, H: 4.57, N: 5.08 | C: 58.62, H: 4.63, N: 5.17 |

Iii. Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. Both ¹H and ¹³C NMR have been instrumental in confirming the identity and purity of 2-(4-chlorophenyl)-1,3-benzoxazole.

The proton NMR spectrum of this compound provides characteristic signals corresponding to the aromatic protons on both the benzoxazole (B165842) and the chlorophenyl moieties. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the benzoxazole ring system and the chlorophenyl group resonate in the aromatic region, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns are consistent with the substitution pattern of the molecule. For instance, the protons on the chlorophenyl ring often appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The protons of the benzoxazole part of the molecule also show distinct signals.

| Proton | Chemical Shift (δ) in ppm | Solvent |

| Aromatic Protons | 7.0 - 8.5 | CDCl₃ |

The ¹³C NMR spectrum provides further confirmation of the carbon framework of this compound. The spectrum displays a series of signals in the aromatic region, typically between δ 110 and 165 ppm. The carbon atom attached to the chlorine atom (C-Cl) and the carbon atoms of the benzoxazole core (C=N and C-O) exhibit characteristic chemical shifts that are sensitive to their electronic environment. The number of distinct signals in the spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule, which is consistent with the proposed structure.

| Carbon | Chemical Shift (δ) in ppm | Solvent |

| Aromatic Carbons | 110 - 165 | CDCl₃ |

| C-Cl | ~135 | CDCl₃ |

| C=N | ~163 | CDCl₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the benzoxazole ring system and the chlorophenyl group. Key vibrational frequencies include the C=N stretching vibration of the oxazole (B20620) ring, typically observed in the region of 1615-1645 cm⁻¹. The C-O-C stretching vibrations of the ether linkage within the benzoxazole ring are also prominent. Furthermore, the spectrum shows characteristic bands for the aromatic C-H stretching and bending vibrations, as well as a band corresponding to the C-Cl stretching vibration. chemicalbook.com

| Functional Group | Vibrational Frequency (cm⁻¹) |

| C=N Stretch (Oxazole) | 1615 - 1645 |

| C-O-C Stretch (Ether) | 1240 - 1270 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C-Cl Stretch | 700 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its elemental composition and structure. spectrabase.com In a typical mass spectrum, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₃H₈ClNO), which is approximately 229.67 g/mol . spectrabase.com The presence of the chlorine atom is evident from the isotopic pattern of the molecular ion peak, with a characteristic [M+2]⁺ peak at an intensity of about one-third of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope. spectrabase.com

The fragmentation pattern observed in the mass spectrum provides additional structural information. Common fragmentation pathways involve the cleavage of the bond between the chlorophenyl group and the benzoxazole ring system, leading to characteristic fragment ions. spectrabase.comnih.gov

| Ion | m/z | Significance |

| [M]⁺ | ~229 | Molecular Ion |

| [M+2]⁺ | ~231 | Isotopic peak due to ³⁷Cl |

| [C₇H₄NO]⁺ | ~118 | Benzoxazole fragment |

| [C₆H₄Cl]⁺ | ~111 | Chlorophenyl fragment |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. Studies on related benzoxazole derivatives have provided insights into the likely solid-state structure of this compound. nih.govresearchgate.net The molecule is expected to be largely planar, although a slight dihedral angle may exist between the benzoxazole ring system and the chlorophenyl ring.

Conformational Analysis in the Solid State

The three-dimensional arrangement of a molecule in its solid, crystalline state provides fundamental insights into its intrinsic stereoelectronic properties and the nature of intermolecular interactions that govern its packing in the crystal lattice. For this compound, which exists as a crystalline solid at room temperature, its solid-state conformation is best elucidated through single-crystal X-ray diffraction studies. solubilityofthings.com

Detailed research findings from crystallographic analyses of closely related analogs offer a robust model for understanding the conformational preferences of the title compound. The crystal structure of the analogous compound, 2-(4-Aminophenyl)-1,3-benzoxazole, reveals that the molecule is nearly, but not perfectly, planar. nih.govresearchgate.net The most significant conformational parameter is the dihedral angle between the plane of the benzoxazole ring system and the appended phenyl ring. In the case of the amino-substituted analog, this angle is 11.8(1)°, indicating a slight twist between the two aromatic moieties. nih.govresearchgate.net The benzoxazole ring system itself maintains a high degree of planarity. researchgate.net This slight deviation from co-planarity is a common feature in related 2-phenylbenzoxazole (B188899) structures.

This trend is further corroborated by the solid-state structure of [2-(4-Chlorophenyl)-1,3-selenazol-4-yl]methanol, a compound where the benzoxazole core is replaced by a selenazole ring. Despite the change in the heterocyclic system, the dihedral angle between the 4-chlorophenyl group and the selenazole ring is a similarly small 11.4(3)°. nih.gov This suggests that the linkage allows for near co-planarity, which is often influenced by a balance between conjugative effects favoring planarity and steric repulsions that may cause a slight twist.

In the crystal lattice of the amino-analog, the specific conformation is stabilized by a network of intermolecular forces, including N—H···N hydrogen bonds and π–π stacking interactions, which organize the molecules into a defined two-dimensional structure. nih.govresearchgate.net While this compound lacks the hydrogen-bond-donating amino group, similar π–π interactions between the aromatic rings are expected to be a dominant feature in its crystal packing.

The detailed crystallographic data for the closely related 2-(4-Aminophenyl)-1,3-benzoxazole provides key reference points for the expected structural parameters of the title compound.

Table 1: Crystal and Structural Data for 2-(4-Aminophenyl)-1,3-benzoxazole nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₃H₁₀N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Cell Lengths | |

| a | 4.1461 (3) Å |

| b | 19.5420 (12) Å |

| c | 12.7705 (8) Å |

| Cell Angles | |

| β | 95.243 (1)° |

| Cell Volume | 1030.38 (12) ų |

| Dihedral Angle | |

| Benzoxazole/Benzene | 11.8 (1)° |

Iv. Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of 2-(4-chlorophenyl)-1,3-benzoxazole. These methods provide insights into the molecule's geometry, stability, and reactivity at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds analogous to this compound, such as other benzoxazole (B165842) and benzothiazole (B30560) derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G**, 6-311++G(d,p)), are employed to optimize the molecular geometry and calculate vibrational frequencies. researchgate.netresearchgate.net These studies help in confirming the structure of synthesized compounds by comparing theoretical vibrational spectra (IR and Raman) with experimental data. researchgate.net The calculated bond lengths, bond angles, and dihedral angles provide a precise three-dimensional representation of the molecule. For instance, in related structures, the planarity of the benzoxazole ring system fused with the phenyl ring is a key feature influencing its electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's excitability and its ability to participate in chemical reactions. A smaller energy gap generally suggests higher reactivity. nih.govnih.gov

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-(4-methoxyphenyl)benzo[d]thiazole | - | - | - |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | - | - | 4.4815 |

| Carbazole-based D-A-D compounds | -5.45 to -5.23 | -2.95 to -2.71 | 2.50 to 3.42 |

Note: The data presented is for structurally related compounds and serves to illustrate the typical values obtained through DFT calculations.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme.

Docking studies on various benzoxazole derivatives have revealed key interactions that contribute to their binding affinity with different protein targets. These interactions commonly include hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking or van der Waals forces. For example, in studies of benzoxazole derivatives as potential anticancer agents, docking simulations have shown interactions with the active sites of enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2) and thymidylate synthase. ijpsdronline.comresearchgate.net The binding affinity is often quantified by a docking score, with more negative values indicating a stronger predicted binding. For instance, docking studies of some benzoxazole derivatives against DNA gyrase have shown docking scores comparable to or better than the standard drug ciprofloxacin (B1669076). bohrium.com

Molecular docking is also a powerful tool for identifying potential biological targets for a given compound. By screening a compound against a panel of known protein structures, it is possible to hypothesize its mechanism of action. For derivatives of this compound, docking simulations have been instrumental in identifying a range of potential targets, primarily in the areas of cancer and infectious diseases. ijpsdronline.combohrium.com

| Identified Target | Therapeutic Area | Investigated Derivatives |

| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Anticancer | Substituted benzoxazoles |

| Thymidylate Synthase | Anticancer | Benzoxazole derivatives |

| DNA Gyrase | Antimicrobial | Benzoxazole derivatives |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Benzoxazole derivatives |

| Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Anticancer | 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models can then be used to predict the activity of new, unsynthesized compounds.

For various series of benzoxazole derivatives, 2D and 3D-QSAR studies have been conducted to understand the structural requirements for their biological activities, such as antimicrobial and anticancer effects. ijpsdronline.comresearchgate.netbohrium.com These models are typically developed using statistical methods like multiple linear regression (MLR) or more advanced techniques like k-nearest neighbor (kNN). researchgate.net

The QSAR models for benzoxazole derivatives often highlight the importance of certain molecular descriptors in determining their biological activity. These can include:

Topological descriptors: Such as Kier's molecular connectivity indices, which describe the degree of branching and complexity of the molecule. bohrium.com

Electronic descriptors: Related to the distribution of charges and the electronic properties of the molecule.

Steric descriptors: Which account for the size and shape of the molecule.

The resulting QSAR models, often visualized as contour maps in 3D-QSAR, provide a visual representation of the regions around the molecular scaffold where certain properties (e.g., steric bulk, positive or negative electrostatic potential) are favorable or unfavorable for activity. ijpsdronline.com This information is invaluable for the rational design and optimization of new benzoxazole-based therapeutic agents.

Development of Predictive Models for Biological Activity

The development of predictive models, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry. For benzoxazole derivatives, including this compound, QSAR models are employed to correlate structural features with pharmacological activity. These models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties and structural descriptors.

Researchers have successfully applied these approaches to various 2-substituted benzoxazole scaffolds to predict their potential as antimicrobial, anticancer, and antiviral agents. nih.gov The process typically involves synthesizing a library of related compounds and evaluating their biological activity. The resulting data is then used to construct a mathematical model that can predict the activity of new, unsynthesized derivatives. This in silico approach accelerates the discovery process by prioritizing the synthesis of compounds with the highest predicted potency and most favorable characteristics.

Molecular Descriptors and Statistical Validation

The foundation of any robust QSAR model lies in the selection of relevant molecular descriptors and rigorous statistical validation. Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. For this compound, these descriptors can be calculated using various software and databases. nih.gov

Key descriptors fall into several categories:

Electronic Descriptors: These describe the distribution of electrons in the molecule, influencing its reactivity and interaction with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight and volume.

Hydrophobic Descriptors: The most common is LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which indicates the molecule's lipophilicity. The calculated XLogP3-AA value for this compound is 4.1. nih.gov

Topological Descriptors: These are numerical representations of the molecular structure, such as the Topological Polar Surface Area (TPSA). For this compound, the TPSA is 26 Ų. nih.gov

Once descriptors are calculated for a series of compounds, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build the QSAR model. The predictive power of the model is then assessed through internal and external validation techniques to ensure its reliability.

Table 1: Computed Molecular Descriptors for this compound

| Descriptor | Value | Reference |

| Molecular Formula | C13H8ClNO | nih.gov |

| Molecular Weight | 229.66 g/mol | nih.gov |

| XLogP3-AA | 4.1 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 229.0294416 Da | nih.gov |

| Topological Polar Surface Area (TPSA) | 26 Ų | nih.gov |

Molecular Dynamics Simulations (Potential Future Research Direction)

Molecular dynamics (MD) simulations represent a promising future research direction for understanding the dynamic behavior of this compound. MD simulations model the physical movements of atoms and molecules over time, providing detailed insights into conformational changes and intermolecular interactions. This technique can be instrumental in elucidating the mechanism of action at a molecular level. nih.gov

For a ligand like this compound, MD simulations could be used to:

Study its binding mode and stability within the active site of a target protein.

Calculate the binding free energy, offering a more accurate prediction of affinity than simple docking scores.

Observe how the ligand and its target protein influence each other's conformational flexibility.

The development of molecular force fields, which are essential for running MD simulations, is facilitated by resources like the Automated Topology Builder (ATB). uq.edu.au Such resources are available for related compounds like 2-(3-Chlorophenyl)-1,3-benzoxazole, indicating the feasibility of applying these advanced computational methods to the title compound. uq.edu.au

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Predicting the ADMET properties of a drug candidate early in the discovery process is crucial for avoiding late-stage failures. In silico tools offer a rapid and cost-effective way to evaluate the "drug-likeness" of compounds like this compound. researchgate.netrsc.org These predictions are often based on established rules and models derived from large datasets of known drugs.

A key component of ADMET prediction is assessing compliance with guidelines like Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 g/mol .

A LogP value not greater than 5.

Based on its computed descriptors, this compound adheres to Lipinski's Rule of Five, suggesting it possesses favorable physicochemical properties for oral bioavailability. nih.gov

Table 2: In Silico ADMET Profile Prediction for this compound

| Property/Rule | Predicted Value/Outcome | Significance | Reference |

| Lipinski's Rule of Five | |||

| Molecular Weight | 229.66 g/mol (< 500) | Compliant | nih.gov |

| LogP (XLogP3-AA) | 4.1 (< 5) | Compliant | nih.gov |

| Hydrogen Bond Donors | 0 (< 5) | Compliant | nih.gov |

| Hydrogen Bond Acceptors | 2 (< 10) | Compliant | nih.gov |

| Other Druglikeness Metrics | |||

| Topological Polar Surface Area (TPSA) | 26 Ų | Suggests good cell membrane permeability | nih.gov |

| Rotatable Bonds | 1 | Indicates low conformational flexibility, which is often favorable | nih.gov |

Further in silico studies on related heterocyclic systems, such as benzimidazoles and benzothiazoles, have successfully predicted parameters like human intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.govjaptronline.com Similar detailed ADMET profiling for this compound would be a logical next step in its development as a potential therapeutic agent.

V. Biological Activity and Mechanistic Studies of 2 4 Chlorophenyl 1,3 Benzoxazole and Its Derivatives

Antimicrobial Activitiesnih.govnih.govbiotech-asia.orgresearchgate.net

Derivatives of 2-(4-Chlorophenyl)-1,3-benzoxazole are recognized for their wide-ranging antimicrobial potential. nih.govnih.govbiotech-asia.orgresearchgate.net Synthetic modifications to the core benzoxazole (B165842) structure have yielded compounds with potent activity against both bacteria and fungi. nih.govbiotech-asia.org The versatility of the benzoxazole scaffold allows for the introduction of various substituents, which can significantly influence the antimicrobial efficacy and spectrum of activity. mdpi.comnih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strainsmdpi.comnih.gov

A significant number of studies have highlighted the antibacterial capabilities of this compound derivatives against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov These compounds have shown inhibitory effects against clinically relevant strains such as Staphylococcus aureus, Streptococcus pyogenes (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa (Gram-negative). nih.govmdpi.com

The antibacterial potency of these derivatives is often quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. nih.govnih.gov Studies have reported MIC values for various derivatives, demonstrating their potential as antibacterial agents. For instance, certain 2-substituted benzoxazole derivatives have shown substantial antibacterial activity at concentrations as low as 25 μg/mL. nih.gov The MIC values are crucial for comparing the efficacy of different derivatives and for identifying promising candidates for further development. xjtlu.edu.cnmdpi.com

One of the proposed mechanisms for the antibacterial action of benzoxazole derivatives is the inhibition of DNA gyrase. nih.gov This enzyme is essential for bacterial DNA replication and is a well-established target for antibacterial drugs. nih.govnih.gov Molecular docking studies have suggested that 2-substituted benzoxazole derivatives can bind to the active site of DNA gyrase in a manner similar to known inhibitors. nih.gov This interaction disrupts the enzyme's function, leading to the inhibition of bacterial growth. The absence of DNA gyrase in human cells makes it a selective and attractive target for developing new antibacterial agents with potentially fewer side effects. nih.gov

Antifungal Efficacy Against Various Fungal Strainsnih.govnih.govnih.govmdpi.com

In addition to their antibacterial properties, this compound derivatives have demonstrated significant antifungal activity against a range of fungal pathogens. nih.govnih.govnih.govmdpi.com These compounds have been tested against clinically important fungi such as Candida albicans and various Aspergillus species. nih.govnih.gov The antifungal effects of these derivatives are often comparable to or even better than some standard antifungal drugs. nih.gov

A key mechanism underlying the antifungal activity of many heterocyclic compounds, including azoles, is the inhibition of ergosterol (B1671047) biosynthesis. nih.govpatsnap.comnih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. patsnap.com Its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. nih.govpatsnap.com The primary target for many antifungal agents in this pathway is the enzyme lanosterol (B1674476) 14-alpha-demethylase. nih.govpatsnap.com While direct evidence for this compound derivatives specifically inhibiting this enzyme is still emerging, the structural similarities to known antifungal azoles suggest this as a plausible mechanism of action. nih.govnih.gov

The disruption of ergosterol synthesis directly leads to increased permeability of the fungal cell membrane. nih.govpatsnap.com This loss of selective permeability allows for the leakage of essential intracellular components and the influx of extracellular substances, which is detrimental to the fungal cell. This membrane-permeabilizing effect is a direct consequence of the altered sterol composition in the fungal membrane and is a hallmark of antifungal agents that target ergosterol biosynthesis. nih.gov

Anticancer / Antitumor Activities

Derivatives of this compound have demonstrated notable potential as anticancer agents. biotech-asia.orgbiotech-asia.org Their efficacy has been evaluated against several human cancer cell lines, revealing a spectrum of cytotoxic activity. ijresm.comresearchgate.net

Cytotoxicity Against Specific Cancer Cell Lines (e.g., MCF-7, A549, HeLa, HepG2)

The cytotoxic effects of this compound derivatives have been observed to be moderate to strong against various human cancer cell lines. researchgate.net For instance, certain 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazide derivatives have been tested against the MCF-7 breast cancer cell line. biotech-asia.org

In a study evaluating a range of benzoxazole derivatives, compounds 11 and 12 , derived from a 2-hydrazinylbenzoxazole moiety, showed the most significant cytotoxic effects across all tested cancer cell lines, with IC₅₀ values comparable to the standard anticancer drug 5-fluorouracil. researchgate.net Specifically, compound 11 was highly effective against hepatocellular carcinoma (HepG2) with an IC₅₀ of 5.5±0.22 μg/ml, while compound 12 showed strong cytotoxicity against breast cancer (MCF-7) with an IC₅₀ of 5.6±0.32 μg/ml. researchgate.net Another compound, 2 , displayed very strong cytotoxicity against HepG2 cells (IC₅₀ 9.7±0.32) and strong effects against other tested cell lines. researchgate.net

Table 1: Cytotoxicity of Selected Benzoxazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Cytotoxic Effect | Reference |

|---|---|---|---|---|

| 11 | HepG2 | 5.5 ± 0.22 | Strong | researchgate.net |

| 12 | MCF-7 | 5.6 ± 0.32 | Strong | researchgate.net |

| 2 | HepG2 | 9.7 ± 0.32 | Very Strong | researchgate.net |

| 4a | Various | Moderate | Moderate | researchgate.net |

| 4b | Various | Moderate | Moderate | researchgate.net |

| 6 | Various | Moderate | Moderate | researchgate.net |

It is important to note that while these compounds exhibit significant cytotoxicity, some studies suggest a lack of selective cytotoxic effects toward cancer cells over normal cells. researchgate.net

Mechanisms of Anticancer Action

The anticancer properties of this compound and its derivatives are attributed to several distinct mechanisms of action. These include the inhibition of crucial enzymes involved in cell proliferation and DNA repair, as well as the induction of programmed cell death.

Benzoxazole derivatives have been identified as inhibitors of topoisomerase enzymes. esisresearch.org Topoisomerases are critical for managing the topological state of DNA during replication and transcription. Their inhibition can lead to DNA damage and ultimately cell death. While the broader class of benzazoles has shown topoisomerase inhibiting activity, specific studies on this compound derivatives in this context are ongoing. esisresearch.org

The PI3K/Akt signaling pathway is a key regulator of cell survival and proliferation, and its dysregulation is common in many cancers. While direct evidence for the inhibition of Akt and IGF1R β phosphorylation by this compound is not explicitly detailed in the provided context, the broader class of benzoxazole derivatives has been investigated for its inhibitory effects on various protein kinases. nih.gov

Poly (ADP-ribose) polymerase (PARP) enzymes are essential for DNA repair. youtube.com Inhibiting these enzymes, particularly in cancer cells with existing DNA repair deficiencies (like BRCA mutations), can lead to synthetic lethality and cell death. youtube.com

Several newly synthesized benzoxazole derivatives have been identified as potent PARP-2 inhibitors. nih.govresearchgate.net In a study focused on breast cancer, compounds 12 and 27 emerged as the most active PARP-2 inhibitors with IC₅₀ values of 0.07 and 0.057 µM, respectively. nih.gov These compounds demonstrated binding interactions with the PARP-2 pocket comparable to the known inhibitor olaparib. nih.gov

A significant mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death. esisresearch.orgnih.govnih.govfrontiersin.org

Studies have shown that certain benzoxazole derivatives can trigger apoptosis in various cancer cell lines. For instance, compounds 12 and 27 , which are potent PARP-2 inhibitors, also demonstrated significant apoptosis-promoting activity and caused cell cycle arrest in the MCF-7 breast cancer cell line. nih.gov Another study found that a series of new benzoxazole-hydrazone and benzoxazole-1,3,4-oxadiazole derivatives induced apoptosis in human A549 lung cancer cells. nih.gov

The induction of apoptosis is often mediated through the intrinsic mitochondrial pathway. frontiersin.org This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, which are the executioners of apoptosis. nih.gov For example, one study showed that a novel benzothiazole (B30560) derivative, a close structural relative of benzoxazoles, induced apoptosis by increasing the generation of reactive oxygen species (ROS) and causing a loss of mitochondrial transmembrane potential. frontiersin.org

Anti-Inflammatory Properties

Derivatives of this compound have demonstrated significant anti-inflammatory capabilities. A notable example is Benoxaprofen, chemically known as 2-(4-chlorophenyl)-α-methyl-5-benzoxazole acetic acid, which has shown potent and long-lasting anti-inflammatory and antipyretic effects. nih.gov Its efficacy has been confirmed in various rat models, including carrageenan-induced edema and adjuvant-induced arthritis. nih.gov

Further studies have synthesized new series of 2-substituted benzoxazole derivatives and evaluated their anti-inflammatory potential. nih.gov Certain synthesized compounds exhibited potent anti-inflammatory activity in animal models using the carrageenan-induced paw edema method. nih.gov The anti-inflammatory benefits of these compounds are often linked to the inhibition of key inflammatory mediators. For instance, some benzoxazolone derivatives have shown the ability to inhibit the production of interleukin-6 (IL-6), a pro-inflammatory cytokine. nih.gov Specifically, compounds 3c, 3d, and 3g in one study demonstrated significant inhibitory activity against IL-6 with IC50 values of 10.14 ± 0.08, 5.43 ± 0.51, and 5.09 ± 0.88 μM, respectively. nih.gov This inhibition is achieved by targeting the myeloid differentiation protein 2 (MD2), a key protein in the inflammatory process. nih.gov

| Compound Name | Chemical Structure | Research Finding |

| Benoxaprofen | 2-(4-chlorophenyl)-α-methyl-5-benzoxazole acetic acid | Potent and long-acting anti-inflammatory and antipyretic compound. nih.gov |

| Benzoxazolone derivatives (3c, 3d, 3g) | Varies | Demonstrated significant inhibitory activity against IL-6. nih.gov |

Inhibition of Cyclooxygenase-2 (COX-2)

A key mechanism underlying the anti-inflammatory effects of many this compound derivatives is the inhibition of cyclooxygenase-2 (COX-2). nih.gov The therapeutic anti-inflammatory actions of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of COX-2, while the undesirable side effects are often associated with the inhibition of COX-1. nih.gov Consequently, the development of selective COX-2 inhibitors is a major focus in anti-inflammatory drug discovery.

Research has been directed towards designing and synthesizing 2-substituted benzoxazole derivatives as selective COX-2 inhibitors. nih.gov In one such study, five compounds (2a, 2b, 3a, 3b, and 3c) not only showed potent anti-inflammatory activity but also exhibited significant binding potential within the protein pocket of COX-2, as determined by molecular docking studies. nih.gov This suggests that these derivatives have the potential to act as selective anti-inflammatory agents by specifically targeting the COX-2 enzyme. nih.gov

Antiviral Activities

The this compound scaffold has also been explored for its antiviral potential. While research in this area is ongoing, some derivatives have shown promising activity against certain viruses. For example, a study focusing on the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, which share a similar chlorophenyl-heterocycle motif, reported that two of the synthesized compounds possessed anti-tobacco mosaic virus (TMV) activity. nih.gov

In another study, novel 2-benzoxyl-phenylpyridine derivatives were tested for their antiviral effects. mdpi.com While not direct derivatives of this compound, this research highlights the potential of related structures in antiviral applications. The study found that several of the synthesized compounds exhibited strong and effective antiviral activity against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). mdpi.com

Other Pharmacological Activities

Beyond their anti-inflammatory and antiviral properties, derivatives of this compound have been investigated for a variety of other pharmacological activities.

Tuberculosis remains a significant global health issue, necessitating the discovery of new and effective drugs. The benzoxazole moiety has been a subject of interest in the development of novel anti-tubercular agents. researchgate.net Several studies have reported the synthesis and evaluation of benzoxazole derivatives for their antimycobacterial activity. researchgate.netnih.gov

For instance, nonhydrolyzable D-phenylalanine-benzoxazole derivatives have been shown to retain antitubercular activity. nih.gov Furthermore, various benzoxazole derivatives have been synthesized and screened for their activity against Mycobacterium tuberculosis, with some showing promising results. researchgate.net The versatility of the benzoxazole scaffold allows for its combination with other heterocyclic systems to generate compounds with enhanced biological activity. researchgate.net

The search for new anticonvulsant drugs has led researchers to explore the potential of benzoxazole derivatives. A novel series of benzoxazole derivatives incorporating a 1,2,4-triazolone moiety was designed and synthesized to screen for anticonvulsant activities. nih.gov The majority of these compounds demonstrated anti-MES (maximal electroshock seizure) activities. nih.gov

One compound in particular, designated as 5f, showed potent anticonvulsant activity in the MES model with an ED50 value of 22.0 mg/kg and exhibited a better safety profile than the standard drugs carbamazepine (B1668303) and valproate. nih.gov Further investigation suggested that the anticonvulsant action of compound 5f involves the regulation of γ-aminobutyric acid (GABA) function in the brain. nih.gov Additionally, studies on 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, a related class of compounds, also revealed marked anticonvulsant activity in mice. nih.gov

| Derivative Class | Key Finding |

| Benzoxazole derivatives with 1,2,4-triazolone moiety | Showed anti-MES activities; compound 5f was particularly potent. nih.gov |

| 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives | Displayed marked anticonvulsant activity in mice. nih.gov |

Oxidative stress is implicated in the pathogenesis of numerous diseases, making the development of antioxidant compounds a significant area of research. Benzoxazole and its derivatives have been shown to possess antioxidant properties. mdpi.com Novel benzoxazole and naphthoxazole analogs have been designed and evaluated for their antioxidant activity. mdpi.com

In one study, the free radical scavenging activity of benzofuran (B130515) Schiff base and thiazolidinone derivatives was investigated using theoretical methods. scholarena.com The results indicated that certain compounds have the potential for free radical scavenging through various mechanisms. scholarena.com This highlights the potential of the broader class of benzofuran-containing compounds, including benzoxazoles, as a source of new antioxidants.

Anti-ulcerogenic Studies

The gastrointestinal side effects of many therapeutic agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs), are a significant concern. The search for new anti-inflammatory agents with better safety profiles has led to the investigation of benzoxazole derivatives for their anti-ulcerogenic properties.

A study focusing on new 2-substituted benzoxazole derivatives identified several compounds with potent anti-inflammatory activity and significant gastro-protective effects. researchgate.net Five compounds, in particular, demonstrated a noteworthy gastro-protective effect in an ethanol-induced anti-ulcer rat model, with their efficacy being statistically significant (p<0.01) when compared to the standard drug, omeprazole. researchgate.net This suggests that the benzoxazole core can be modified to create compounds that not only manage inflammation but also protect the gastric mucosa. researchgate.net The mechanism for the anti-inflammatory benefits of these derivatives is believed to be the inhibition of COX-2 enzymes, while the undesirable gastrointestinal side effects of traditional NSAIDs arise from the inhibition of COX-1 enzymes. researchgate.net

Furthermore, the compound benoxaprofen, chemically related to the title compound, has been noted for its low ulcerogenic potential in animal models. olemiss.edu This reduced potential for causing ulcers may be linked to its relative inability to inhibit prostaglandin (B15479496) synthetase, differentiating it from many other acidic anti-inflammatory compounds. olemiss.edu

Antileishmanial and Antitrypanosomal Activities

Leishmaniasis and trypanosomiasis are debilitating parasitic diseases caused by protozoa of the Leishmania and Trypanosoma genera, respectively. The search for new, effective, and less toxic treatments is a global health priority. Benzoxazole derivatives have emerged as a promising class of compounds in this area.

In a study aimed at discovering novel antiprotozoal agents, a series of benzoxazole derivatives were synthesized and evaluated. olemiss.eduproquest.com The research utilized a (3-benzoxazol-2-yl) phenylamine scaffold to create new molecules. proquest.com The biological evaluation revealed that amidation of the starting scaffold with a chloroacetyl group led to compounds with moderate inhibitory activities against both Leishmania and Trypanosoma species. olemiss.eduproquest.com

Specifically, the compound N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide, designated as 5a , showed activity against Leishmania donovani and Trypanosoma brucei. olemiss.eduproquest.com Another derivative, compound 6d , also demonstrated notable antitrypanosomal activity. olemiss.eduproquest.com These findings highlight that the chloroacetyl functionalization of the benzoxazolyl aniline (B41778) scaffold is a promising starting point for developing new antiprotozoal drugs. olemiss.eduproquest.com

| Compound | Target Organism | Activity (IC50 µM) | Reference |

|---|---|---|---|

| N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide (5a) | L. donovani (amastigote) | 14.1 | proquest.com |

| N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide (5a) | L. donovani (promastigote) | >20 | proquest.com |

| N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide (5a) | T. brucei | 7.7 | proquest.com |

| Compound 6d | T. brucei | 6.4 | proquest.com |

Herbicidal and Insecticidal Activities

The benzoxazole structure is not only relevant in medicine but also in agriculture. The development of effective and selective agrochemicals is crucial for crop protection and food security. Benzoxazole and its derivatives have been investigated for a range of agricultural biological activities, including herbicidal and insecticidal properties. researchgate.net

Research over the past two decades has shown significant progress in developing benzoxazole-based herbicides and insecticides. researchgate.net A review of these developments indicates that the benzoxazole scaffold is an important structural motif in the discovery of new agrochemicals. researchgate.net For instance, certain derivatives have shown potent insecticidal activity. One study on novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) found that compound 7a exhibited 100% larvicidal activity against mosquito larvae at a concentration of 2 mg/L, and still retained 40% activity at 1 mg/L, demonstrating better potency than the commercial insecticide etoxazole (B1671765) in this assay. researchgate.net While not a direct benzoxazole, this highlights the utility of related heterocyclic structures in pesticide research. researchgate.net The continuous exploration of structure-activity relationships within benzoxazole derivatives aims to produce new, more effective agrochemical products. researchgate.net

Anti-Alzheimer's Properties (e.g., Acetylcholinesterase and Butyrylcholinesterase Inhibition)

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline. One of the primary therapeutic strategies for managing AD symptoms is to increase the levels of the neurotransmitter acetylcholine (B1216132) by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). proquest.com Benzoxazole derivatives have been identified as potent inhibitors of these cholinesterases. proquest.com

A study focused on designing and synthesizing a series of 2-aryl-6-carboxamide benzoxazole derivatives to act as dual inhibitors of both AChE and BChE. proquest.com The research identified a lead compound, designated as 36 , which demonstrated highly potent inhibition of both enzymes. proquest.com This compound was found to be a mixed-type inhibitor, binding to both the catalytic active site and the peripheral anionic site of the cholinesterases simultaneously. proquest.com Molecular dynamics simulations confirmed the stable binding of compound 36 within the active sites of both AChE and BChE. proquest.com These findings suggest that such benzoxazole derivatives are promising candidates for the development of new anti-Alzheimer's agents. proquest.com

| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Reference |

|---|---|---|---|

| Compound 36 | 12.62 | 25.45 | proquest.com |

| Donepezil (Reference) | 69.3 | 63.0 | proquest.com |

Vi. Structure Activity Relationship Sar Studies

Influence of the 4-Chlorophenyl Group on Biological Activity

The presence and nature of the substituent at the 2-position of the benzoxazole (B165842) ring are critical determinants of biological activity. The 4-chlorophenyl group, in particular, has been shown to confer significant and often enhanced biological effects compared to an unsubstituted phenyl ring or other substituted analogues.

Studies comparing 2-arylbenzoxazoles have demonstrated that the presence of a halogen, such as chlorine, at the para-position of the phenyl ring can enhance antimicrobial and anticancer activities. For instance, in a series of 2-substituted benzoxazole derivatives, the compound 2-(4-chlorophenyl)benzoxazole displayed notable antibacterial activity. This suggests that the electron-withdrawing nature of the chlorine atom may be favorable for certain biological activities.

The following table summarizes the comparative activity of 2-phenylbenzoxazole (B188899) derivatives with different para-substituents on the phenyl ring, highlighting the influence of the 4-chloro group.

| Compound | Para-Substituent (R) | Biological Activity | Reference |

| 2-Phenylbenzoxazole | H | Baseline Activity | N/A |

| 2-(4-Chlorophenyl)-1,3-benzoxazole | Cl | Enhanced Antimicrobial & Anticancer Activity | researchgate.net |

| 2-(4-Methylphenyl)benzoxazole | CH₃ | Variable Activity | N/A |

| 2-(4-Methoxyphenyl)benzoxazole | OCH₃ | Variable Activity | esisresearch.org |

Effects of Substituent Position and Nature on the Benzoxazole Core

The biological activity of this compound can be further modulated by introducing substituents at various positions on the benzoxazole nucleus, primarily at the 5-, 6-, and 7-positions. The nature of these substituents, whether electron-donating or electron-withdrawing, and their specific location, play a pivotal role in determining the pharmacological profile of the resulting derivatives.

Research has consistently shown that substitutions at the 5- and 6-positions of the benzoxazole ring are particularly significant. Electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl), at these positions have been reported to enhance the biological activity of benzoxazole derivatives. For example, the introduction of an electron-withdrawing group at position 5 of the benzazole ring has been shown to increase antifungal activity against C. albicans. esisresearch.org

Conversely, the effect of electron-donating groups is more varied and appears to be target-dependent. The following table illustrates the impact of different substituents on the benzoxazole core of this compound derivatives on their biological activity.

| Substituent (R) | Position on Benzoxazole Core | Nature of Substituent | Effect on Biological Activity | Reference |

| NO₂ | 5 | Electron-withdrawing | Increased antifungal activity | esisresearch.org |

| Cl | 5 | Electron-withdrawing | Generally enhances activity | researchgate.net |

| CH₃ | 5 or 6 | Electron-donating | Variable | N/A |

| OCH₃ | 5 or 6 | Electron-donating | Variable | N/A |

| NH₂ | 5 or 6 | Electron-donating | Can decrease cytotoxic activity in some cases | researchgate.net |

| Br | 7 | Electron-withdrawing | Increased antifungal activity in some derivatives | nih.gov |

Role of Specific Functional Groups (e.g., Carboxylic Acid, Hydrazide)

The introduction of specific functional groups, such as carboxylic acid (-COOH) and hydrazide (-CONHNH₂), can significantly alter the physicochemical properties and biological activity of this compound derivatives. These groups can act as pharmacophores, engaging in specific interactions with biological targets, or can modify properties like solubility and membrane permeability.

Carboxylic Acid Group: The presence of a carboxylic acid group, particularly at the 5-position of the benzoxazole ring, has been explored for its potential to enhance anticancer activity. This functional group can participate in hydrogen bonding and can be ionized at physiological pH, which can influence receptor binding and pharmacokinetic properties. In a study on 2-arylbenzoxazole-5-acetic acid derivatives, the presence of the acetic acid group at position 5 was found to enhance cytotoxic activity against breast and colon cancer cell lines. core.ac.uk However, the synthesis of these derivatives can be challenging, as the free carboxylic acid group can decrease the yield of the cyclization reaction to form the benzoxazole ring. researchgate.net

Hydrazide Group: The hydrazide moiety is a versatile functional group known to be a key constituent in many biologically active compounds. In the context of benzoxazoles, hydrazide derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. The hydrazide group can act as a linker to introduce further diversity into the molecule and can also form crucial hydrogen bonds with target enzymes. For instance, benzohydrazide (B10538) derivatives containing dihydropyrazole moieties have been investigated as potential EGFR kinase inhibitors for cancer therapy. nih.gov The synthesis of 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazides has also been reported, with these compounds showing a range of biological activities including antimicrobial and anticancer effects.

The table below summarizes the general role of these functional groups in the context of benzoxazole derivatives.

| Functional Group | Position | General Role in Biological Activity | Reference |

| Carboxylic Acid | 5 | Can enhance anticancer activity; potential for improved solubility and binding. | core.ac.uk, researchgate.net |

| Hydrazide | Varies | Acts as a versatile linker and pharmacophore; contributes to antimicrobial and anticancer activities. | nih.gov |

Correlation of Computational Data (QSAR, Docking) with Experimental Biological Activity

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking have become indispensable tools in modern drug discovery, providing valuable insights into the interaction of small molecules with their biological targets and helping to rationalize experimental findings.

QSAR Studies: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can help to identify the key structural features that are responsible for the observed activity and can be used to predict the activity of new, unsynthesized compounds. For benzoxazole derivatives, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand their anticancer activities against various cell lines. These studies have generated models with good predictive ability, highlighting the importance of steric, electrostatic, and hydrophobic fields for biological activity. rsc.org

Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing a model of the ligand-receptor complex. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For this compound derivatives, docking studies have been used to elucidate their mechanism of action. For example, docking studies have suggested that some benzoxazole derivatives may exert their antibacterial activity by inhibiting DNA gyrase. nih.gov In the context of anticancer activity, docking studies have been performed to understand the binding modes of benzoxazole derivatives with targets like VEGFR-2, a key protein in angiogenesis. nih.gov These studies often show a good correlation between the predicted binding affinity and the experimentally observed inhibitory activity. tandfonline.com

The following table provides an overview of the application of computational methods in the study of this compound and its analogs.

| Computational Method | Biological Target/Activity | Key Findings | Correlation with Experimental Data | Reference |

| 3D-QSAR (CoMFA/CoMSIA) | Anticancer (VEGFR-2) | Identified key steric and electrostatic features for activity. | Good predictive models for inhibitory activity against cancer cell lines. | rsc.org |

| Molecular Docking | DNA Gyrase (Antibacterial) | Predicted binding modes similar to known inhibitors. | Rationalized the observed antibacterial activity of potent compounds. | nih.gov |

| Molecular Docking | VEGFR-2 (Anticancer) | Elucidated binding patterns and affinity towards the active site. | Strong correlation between docking scores and experimental IC₅₀ values. | tandfonline.com, nih.gov |

Vii. Applications Beyond Medicinal Chemistry

Use in Materials Science

The rigid, planar structure and conjugated π-system of 2-phenylbenzoxazoles, including the 4-chloro derivative, make them attractive candidates for the development of advanced materials with specific optical and electronic properties.

Benzoxazole (B165842) moieties are incorporated into polymer backbones to enhance thermal stability, mechanical strength, and optical properties. While specific research on the direct polymerization of 2-(4-Chlorophenyl)-1,3-benzoxazole is not extensively documented in publicly available literature, the synthesis of polymers containing the benzoxazole unit is a well-established field. For instance, the synthesis of polybenzoxazoles (PBOs) often involves the reaction of bis-o-aminophenols with dicarboxylic acids or their derivatives. The resulting polymers are known for their exceptional thermal and oxidative stability, making them suitable for high-performance applications in the aerospace and electronics industries. The inclusion of the 2-phenylbenzoxazole (B188899) structure can be used to introduce or modify the photoluminescent properties of these polymers.

Benzoxazole derivatives are widely utilized in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). Their inherent fluorescence and charge-transporting capabilities make them suitable as emitters, hosts, or charge-transporting materials in OLED devices. The 2-phenylbenzoxazole core is a common structural motif in many fluorescent dyes. The emission color and efficiency can be tuned by modifying the substituents on the phenyl ring.

For example, derivatives of 2-(4-styrylphenyl)benzoxazole have been investigated as emissive materials in OLEDs. researchgate.net While direct application of this compound in commercial OLEDs is not prominent, its fundamental structure serves as a building block for more complex dye molecules. The photophysical properties of such compounds are crucial for their performance in these applications.

Below is a table summarizing the general photophysical properties of 2-phenylbenzoxazole derivatives relevant to their use in OLEDs and as dyes.

| Property | Description | Typical Range for 2-Phenylbenzoxazole Derivatives |

| Absorption Maximum (λ_abs) | The wavelength at which the molecule absorbs the most light. | 330 - 380 nm (UV region) |

| Emission Maximum (λ_em_) | The wavelength at which the molecule emits the most light (fluorescence). | 400 - 450 nm (Blue region) |

| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | 70 - 120 nm |

| Quantum Yield (Φ_F_) | The efficiency of the fluorescence process, i.e., the ratio of emitted photons to absorbed photons. | Can be high, depending on the specific structure and environment. |

This table represents typical data for the 2-phenylbenzoxazole class of compounds.

The ability of benzoxazole derivatives to absorb ultraviolet (UV) light and re-emit it in the blue region of the visible spectrum makes them effective optical brightening agents. researchgate.netgoogle.com These compounds are added to polymers, textiles, and papers to make them appear whiter and brighter. researchgate.net The mechanism involves masking the natural yellow cast of the material by adding a blue fluorescence. A well-known example is 2-(4-styrylphenyl)benzoxazole, which has been used as an optical brightening agent. researchgate.net

In the realm of radiation detection, certain benzoxazole derivatives play a crucial role as wavelength shifters in plastic scintillators. nih.govplos.orguj.edu.pl Plastic scintillators are materials that emit light when exposed to ionizing radiation. A primary fluorophore in the plastic absorbs the initial energy and emits UV light. A secondary fluorophore, the wavelength shifter, then absorbs this UV light and re-emits it at a longer wavelength, typically in the visible range, which can be more efficiently detected by photomultiplier tubes. researchgate.netgoogle.com The compound 2-(4-styrylphenyl)benzoxazole has been specifically developed and used for this purpose in novel plastic scintillators for applications like positron emission tomography (PET). nih.govplos.orggoogle.com

Chemical Biology and Probe Development

In the field of chemical biology, there is a continuous need for new molecular tools to study biological processes in real-time and with high specificity. Fluorescent molecules, or fluorophores, are particularly valuable as they can be used to label and visualize specific biomolecules, organelles, or cellular events.

Benzoxazole derivatives, owing to their favorable fluorescent properties, are attractive scaffolds for the development of chemical probes. mdpi.com While the direct use of this compound as a biological probe is not widely reported, its derivatives can be functionalized to target specific biological entities. The benzoxazole core acts as the fluorescent reporter, and by attaching specific recognition elements, probes can be designed for various applications, such as sensing metal ions or imaging specific cellular components. The development of such probes often involves modifying the benzoxazole structure to optimize its photophysical properties, such as brightness, photostability, and sensitivity to the local environment.

Viii. Future Research Directions and Therapeutic Potential

Development of Novel Benzoxazole (B165842) Derivatives with Enhanced Efficacy and Reduced Toxicity

A primary objective in medicinal chemistry is the synthesis of compounds with potent therapeutic activity and minimal toxicity. ijpbs.com The development of novel benzoxazole derivatives is centered on this principle, with researchers employing various synthetic strategies to create analogues with improved pharmacological profiles.

Structure-activity relationship (SAR) studies are crucial in guiding the design of these new derivatives. For instance, research has shown that substitutions at various positions on the benzoxazole core and its appended phenyl rings can significantly influence biological activity. The presence of electron-withdrawing groups, such as chlorine (Cl) and nitro (NO2), at specific positions has been found to enhance the anti-proliferative activity of some benzoxazole derivatives against colon cancer cells. researchgate.net Similarly, the introduction of a thiophene (B33073) substituent has been shown to yield potent activity in Diffuse Large B-cell Lymphoma (DLBCL) cells. researchgate.net